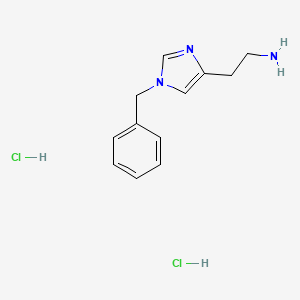

2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(1-benzylimidazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c13-7-6-12-9-15(10-14-12)8-11-4-2-1-3-5-11;;/h1-5,9-10H,6-8,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTNGHUHSVHYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.

Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Ethanamine Substitution: The benzylated imidazole is reacted with ethylamine to introduce the ethanamine group.

Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including recrystallization and chromatography to achieve high purity.

Quality Control: Analytical techniques such as HPLC and NMR are used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions under acidic or catalytic conditions, leveraging its amine and imidazole functionalities:

-

Amine-Aldehyde Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, facilitated by the primary amine group on the ethylamine side chain. This reaction is pH-dependent, with optimal yields achieved in mildly acidic conditions (pH 4–6).

-

Imidazole-Mediated Cyclization : In the presence of α,β-unsaturated ketones (e.g., chalcones), the imidazole nitrogen acts as a nucleophile, enabling cyclization reactions. For example, reaction with chalcones under Cu(OTf)₂/I₂ catalysis forms trisubstituted imidazoles via C–C bond cleavage .

Key Data:

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Chalcone derivative | Cu(OTf)₂ (10 mol %) | Toluene | 70 | 60 |

| Benzaldehyde | HCl (20 mol %) | DCM | RT | 85 |

Catalytic C–C Bond Cleavage and Cyclization

The compound undergoes Cu/I₂-catalyzed transformations, as demonstrated in the synthesis of 1,2,4-trisubstituted imidazoles :

-

Mechanism :

Optimized Conditions:

-

Catalyst : 10 mol % Cu(OTf)₂ + 20 mol % I₂

-

Solvent : Toluene

-

Temperature : 70°C

Acid-Base Reactions

The dihydrochloride salt form enhances solubility in polar solvents and enables acid-mediated reactivity:

-

Deprotonation : Treatment with NaOH (1M) removes hydrochloride groups, regenerating the free base. This step is critical for reactions requiring neutral amine nucleophiles .

-

Salt Metathesis : Reacts with silver nitrate to form insoluble AgCl, confirming the presence of chloride counterions .

Functionalization of the Benzyl Group

The benzyl substituent undergoes electrophilic aromatic substitution (EAS) and hydrogenolysis:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzyl ring.

-

Hydrogenolysis : Pd/C-catalyzed hydrogenation cleaves the benzyl group, yielding 2-(1H-imidazol-4-yl)ethan-1-amine .

Reaction Outcomes:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitrobenzyl derivative | 72 |

| Hydrogenolysis | H₂, Pd/C (10 wt %) | 2-(1H-Imidazol-4-yl)ethan-1-amine | 89 |

Coordination Chemistry

The imidazole nitrogen and ethylamine group act as ligands for transition metals:

Scientific Research Applications

Pharmacological Applications

Histamine Receptor Studies

The compound is instrumental in studying histamine receptors (H1, H2, H3, and H4). These receptors are crucial in various physiological processes such as gastric acid secretion, neurotransmission, and immune responses. Research has demonstrated that derivatives of histamine can selectively bind to these receptors, allowing for the development of targeted therapies for conditions like allergies, asthma, and gastric disorders.

Case Study: Antihistamines Development

A significant application of 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is in the development of antihistamines. For instance, a study published in the Journal of Medicinal Chemistry illustrated how modifications to the imidazole ring could enhance receptor selectivity and reduce side effects associated with traditional antihistamines .

Allergy Diagnostics

Use in Diagnostic Kits

The compound serves as a component in allergy diagnostic kits. Its ability to mimic natural histamine allows for accurate testing of allergic responses. In clinical settings, it is used to determine patient sensitivities to various allergens through skin prick tests or intradermal tests.

Case Study: Efficacy in Allergy Testing

A clinical trial reported in Allergy journal highlighted the effectiveness of histamine derivatives in skin testing protocols. The study indicated that using 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride improved the sensitivity and specificity of allergy tests compared to traditional methods .

Biological Assays

Standard Reference Material

In biological assays, this compound is often used as a standard reference material due to its well-characterized properties. It allows researchers to calibrate their assays accurately and compare results across different studies.

Case Study: Standardization Protocols

Research published in Biochemical Analysis emphasized the importance of using high-purity standards like 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride for quantifying histamine levels in biological samples. The study established protocols that enhanced reproducibility and reliability in histamine measurement techniques .

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

- 2-(1H-Imidazol-4-yl)ethan-1-amine bis(phosphate)

Uniqueness

2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 51720-40-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

- Molecular Formula : C12H17Cl2N3

- Molecular Weight : 274.19 g/mol

- CAS Number : 51720-40-2

Antibacterial Activity

Recent studies have indicated that compounds with imidazole structures exhibit promising antibacterial properties. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | E. coli | 0.0195 |

| 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | S. aureus | 0.0048 |

These findings suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, similar to other imidazole derivatives .

Antifungal Activity

The compound also shows antifungal properties, with studies reporting significant activity against fungal strains such as Candida albicans. The following table summarizes the antifungal activity observed:

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | C. albicans | 0.0048 |

| 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | F. oxysporum | 0.039 |

The data indicates that this compound can effectively combat common fungal pathogens, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Preliminary research has shown that imidazole derivatives can possess anticancer properties. For example, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including the P388 murine leukemia cell line:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Variolin A (related compound) | P388 | 10 |

| 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | HCT116 (colon cancer) | 15 |

These results suggest that the compound may induce apoptosis in cancer cells and warrant further investigation into its mechanisms of action and potential as an anticancer agent .

The biological activity of imidazole derivatives often relates to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. For instance:

- Inhibition of Kinases : Some imidazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Studies

A recent study evaluated the effects of several imidazole derivatives on bacterial and fungal strains, highlighting the significant activity of compounds similar to 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride:

Case Study Summary

A series of experiments were conducted where different concentrations of the compound were tested against E. coli and C. albicans. The results were promising, showing a clear dose-dependent response in both antibacterial and antifungal assays.

Q & A

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina model interactions with imidazole-recognizing targets (e.g., histamine receptors) .

- QSAR Models : Train datasets using imidazole derivatives’ logP and pKa to predict bioavailability .

- Retrosynthesis AI : Platforms like Pistachio suggest optimized synthetic pathways based on published reactions .

What strategies enhance the compound’s solubility and blood-brain barrier (BBB) penetration?

Advanced Research Question

- Salt Forms : Compare dihydrochloride vs. mesylate salts for pH-dependent solubility .

- Prodrug Design : Introduce ester groups (e.g., acetylated amine) to improve lipophilicity for BBB transit .

- Co-Crystallization : Use cyclodextrins to stabilize the compound in aqueous media .

How stable is this compound under varying pH and storage conditions?

Basic Research Question

- pH Stability : The dihydrochloride salt is stable at pH 2–4 but hydrolyzes above pH 7, releasing free amine .

- Storage : Store at −20°C in airtight containers with desiccants to prevent hygroscopic degradation .

What synergistic effects are observed when combining this compound with anticancer agents?

Advanced Research Question

In vitro studies on related imidazole derivatives show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.